1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(5-14)6-15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-5,10-11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPISXELBHOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes.
Coupling Reactions: The triazole and azetidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three key structural elements:
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Azetidine ring : A four-membered saturated nitrogen-containing heterocycle.
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1H-1,2,4-triazole moiety : A five-membered aromatic heterocycle with three nitrogen atoms.
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Methoxyphenyl group : A benzene ring substituted with a methoxy group.
These functional groups confer distinct reactivity profiles.
Potential Reaction Pathways
Based on structural analogs in the provided sources, the compound may undergo the following reactions:
Oxidation
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Target : Azetidine ring or methoxyphenyl group.
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Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions.
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Outcome : Potential oxidation of azetidine to a lactam or conversion of methoxyphenyl groups to quinones.
Reduction
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Target : Ketone group (ethan-1-one).
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Outcome : Reduction of the ketone to a secondary alcohol.
Substitution Reactions
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Target : Nucleophilic sites (e.g., azetidine nitrogen, triazole carbons).
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Reagents : Electrophiles (e.g., alkyl halides, acyl chlorides).
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Outcome : Functionalization via alkylation or acylation.
Coupling Reactions
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Target : Triazole or azetidine rings.
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Reagents : Cross-coupling catalysts (e.g., palladium).
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Outcome : Formation of conjugated systems or bioconjugates.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Oxidation | KMnO₄ (acidic/basic) | Azetidine ring oxidation; methoxyphenyl group stability |
| Reduction | LiAlH₄ (anhydrous ether) | Selective ketone reduction |
| Substitution | NBS (halogenation) | Azetidine ring modification |
| Coupling | Pd catalysts (e.g., Suzuki) | Triazole-mediated coupling |
Mechanistic Insights
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Azetidine Reactivity : Strained ring systems may undergo ring-opening under acidic/basic conditions, enabling nucleophilic or electrophilic substitution .
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Triazole Interactions : The aromatic triazole ring may participate in π-π stacking or hydrogen bonding, influencing reactivity in coupling reactions .
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Methoxyphenyl Stability : The electron-donating methoxy group may stabilize adjacent functional groups during oxidation .
Comparison of Reactivity
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Azetidine ring | High | Oxidation, substitution |
| Triazole moiety | Moderate | Coupling, hydrogen bonding |
| Methoxyphenyl group | Low | Oxidation (selective) |
Research Findings
While the exact compound is not directly analyzed in the provided sources, structural analogs highlight:
Scientific Research Applications
Structural Features
The compound features several key structural components that contribute to its biological activity:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring | Antimicrobial properties |
| Triazole Moiety | A five-membered ring with three nitrogen atoms | Antifungal and anticancer effects |
| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group | Potentially enhances lipophilicity and binding affinity |
Antimicrobial Activity
The azetidine ring present in 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one has been associated with antimicrobial properties. Research indicates that compounds containing azetidine structures can exhibit significant activity against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria by interfering with their metabolic pathways.
Anticancer Potential
The triazole moiety is known for its role in anticancer activity. Compounds with triazole rings have been reported to inhibit specific kinases involved in cancer progression. The unique binding interactions facilitated by the triazole structure allow for the modulation of enzymatic activities critical in tumor growth. Recent studies have highlighted the potential of triazole-containing compounds as effective agents against different cancer types, including breast and colon cancer.
Case Studies and Research Findings
A review of recent literature reveals several case studies investigating the biological activities of similar compounds:
- Antifungal Activity : A study published in Nature highlighted the effectiveness of triazole derivatives against Candida infections, demonstrating a significant reduction in fungal load in treated subjects compared to controls .
- Kinase Inhibition : Research published in Journal of Medicinal Chemistry outlined the synthesis and evaluation of triazole-based inhibitors targeting specific kinases involved in oncogenesis. The study reported IC50 values indicating potent inhibition comparable to established drugs .
- Combination Therapies : Investigations into combination therapies involving triazole derivatives have shown enhanced efficacy when paired with conventional chemotherapeutics. This approach aims to overcome resistance mechanisms commonly seen in cancer treatment.
Mechanism of Action
The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the azetidine ring can interact with biological membranes, affecting their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-fluorophenyl)urea (8g)
- Structure : Combines a triazole, thiadiazole, and fluorophenyl urea group.
- Key Features : The thiadiazole and urea moieties enhance hydrogen bonding and enzyme inhibition.
- Activity : Exhibits antifungal activity against Candida albicans with an MIC of 0.001 μg/mL, comparable to fluconazole .
- Synthesis : Prepared via nucleophilic substitution and condensation reactions under reflux .
1-(3-{[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
- Structure : Replaces azetidine with pyrrolidine and introduces a cyclopropylmethyl group on the triazole.
2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one
- Structure : Features a heptylthio chain on the triazole and a 2-hydroxyphenyl group.
- Key Features : The hydroxyl group enables hydrogen bonding, while the alkyl chain increases lipophilicity.
- Activity : Structural similarity to agricultural fungicides, though specific data is unavailable .
Functional Derivatives with Modified Substitutents
(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (4a)
- Structure : Includes a chloropyridinyl oxime ether.
- Key Features : The oxime group enhances stability and metal-chelating properties.
- Activity : Demonstrates fungicidal activity against Botrytis cinerea (EC₅₀ = 12.5 μg/mL) .
- Synthesis : Oxime formation via hydroxylamine hydrochloride under basic conditions .
1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Structure : Substitutes 3-methoxyphenyl with 2-fluorophenyl.
- Activity: No explicit data, but fluorinated triazoles are common in antifungal agents .
Comparative Data Table
Research Findings and Implications
Role of Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size may confer higher metabolic stability but lower solubility compared to pyrrolidine derivatives .
Substituent Effects :
- Methoxyphenyl : Enhances hydrophobic interactions in fungal cytochrome P450 binding .
- Fluorophenyl : Improves pharmacokinetics through increased membrane permeability .
Activity Trends : Thiadiazole-urea hybrids (e.g., 8g) show superior antifungal activity, likely due to dual hydrogen-bonding interactions .
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with the preparation of the azetidine scaffold followed by functionalization. Key steps include:
- Azetidine Ring Formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via reductive amination to form the azetidine core .
- Triazole Introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole moiety to the azetidine methyl group .
- Ketone Coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 3-methoxyphenyl ethanone group .
Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) , while solvent-free conditions minimize side reactions. Catalysts like Pd(OAc)₂ improve coupling efficiency .
Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm azetidine ring geometry, triazole substitution, and methoxyphenyl connectivity. Key signals include azetidine CH₂ at δ 3.5–4.0 ppm and triazole protons at δ 8.1–8.3 ppm .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the triazole and azetidine groups, which influences binding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₂₀N₄O₂) with <2 ppm error .
Advanced Research Questions
Q. 2.1. How does the compound’s stereoelectronic profile influence its interaction with kinase targets, and what structural modifications could enhance selectivity?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., triazole N3) for hydrogen bonding with kinase ATP-binding pockets .
- SAR Studies :
- Azetidine Flexibility : Replacing azetidine with pyrrolidine increases ring strain, reducing off-target binding .
- Methoxyphenyl Substitution : Fluorination at the phenyl para position improves metabolic stability (t½ from 2h to 6h in microsomes) .
- Triazole Modifications : Replacing 1,2,4-triazole with 1,2,3-triazole alters π-π stacking with kinase residues (e.g., EGFR T790M) .
Q. 2.2. How can contradictory data in biological assays (e.g., IC₅₀ variability across cell lines) be resolved?
Methodological Answer:
- Assay Standardization :
- Use isogenic cell lines to control for genetic variability .
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Mechanistic Profiling :
- Thermal Shift Assays : Confirm target engagement by measuring protein melting temperature (ΔTm >2°C indicates binding) .
- Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify cross-reactivity .
Key Methodological Recommendations
- Synthesis : Prioritize CuAAC for triazole installation due to regioselectivity (>95% yield) .
- Characterization : Combine NMR with X-ray to resolve azetidine puckering effects .
- Biological Testing : Use orthogonal assays (e.g., SPR and cellular thermal shift) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
